p-Anisic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101011. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

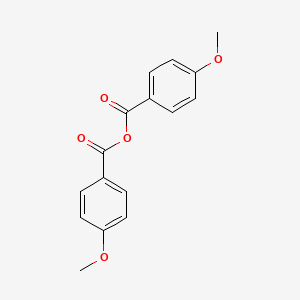

IUPAC Name |

(4-methoxybenzoyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-13-7-3-11(4-8-13)15(17)21-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMHIBLUWGDWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229637 | |

| Record name | p-Anisic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794-94-5 | |

| Record name | Benzoic acid, 4-methoxy-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=794-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000794945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8835J9XXY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Anisic Anhydride (CAS 794-94-5) for Researchers and Drug Development Professionals

Introduction

p-Anisic anhydride, also known as 4-methoxybenzoic anhydride, is a versatile chemical reagent with the CAS number 794-94-5. It serves as a valuable tool in organic synthesis, particularly in the fields of pharmaceutical and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to researchers and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure consists of two p-anisoyl groups linked by an oxygen atom. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 794-94-5 |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| IUPAC Name | (4-methoxybenzoyl) 4-methoxybenzoate |

| Synonyms | 4-Methoxybenzoic anhydride, Anisic anhydride |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98-100 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Insoluble in water. |

Synthesis of this compound

This compound can be synthesized from p-anisic acid or its corresponding acid chloride, p-anisoyl chloride.

Synthesis from p-Anisoyl Chloride and p-Anisic Acid

A common laboratory-scale synthesis involves the reaction of p-anisoyl chloride with p-anisic acid in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve p-anisic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.

-

Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add a solution of p-anisoyl chloride (1 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the salt byproduct (e.g., pyridinium hydrochloride).

-

Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent for the introduction of the p-anisoyl group into various molecules, a common strategy in drug design and development to modify the properties of a lead compound.

Acylation of Amines

This compound is an effective reagent for the acylation of primary and secondary amines to form the corresponding amides. The p-anisoyl group can serve as a protecting group for amines or can be an integral part of the final drug molecule.

Experimental Protocol for the Acylation of 4-Aminophenol:

This protocol describes the synthesis of N-(4-hydroxyphenyl)-4-methoxybenzamide, a derivative that could be explored for its pharmacological properties. The acylation of 4-aminophenol with acetic anhydride to produce paracetamol is a well-established reaction, and a similar procedure can be adapted for this compound.[1][2][3]

-

In a suitable flask, suspend 4-aminophenol (1 equivalent) in water.

-

Add this compound (1.1 equivalents) to the suspension.

-

Heat the mixture with stirring. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as aqueous ethanol, to yield the pure N-(4-hydroxyphenyl)-4-methoxybenzamide. A yield of 59.5% has been reported for the analogous reaction with acetic anhydride.[4]

Esterification of Alcohols

This compound can be used for the esterification of alcohols, a reaction that is particularly useful for the synthesis of prodrugs or for modifying the lipophilicity of a molecule. The reaction is typically catalyzed by a base, such as pyridine or 4-dimethylaminopyridine (DMAP).

Experimental Protocol for the Esterification of a Generic Alcohol:

-

Dissolve the alcohol (1 equivalent) in an anhydrous solvent like dichloromethane or tetrahydrofuran.

-

Add a catalytic amount of DMAP (0.1 equivalents) and a base such as triethylamine (1.5 equivalents).

-

To this solution, add this compound (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture until the starting alcohol is consumed, as monitored by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the resulting ester by column chromatography.

Use as a Protecting Group in Peptide Synthesis

In peptide synthesis, the protection of the N-terminus of an amino acid is crucial to prevent unwanted side reactions. While not as common as Boc or Fmoc protecting groups, acyl-type protecting groups derived from anhydrides can be employed.[5] The p-anisoyl group can be introduced onto the N-terminus of an amino acid using this compound.

Experimental Protocol for N-Protection of an Amino Acid:

-

Dissolve the amino acid (1 equivalent) in a mixture of an organic solvent (e.g., dioxane) and aqueous sodium hydroxide solution.

-

Cool the solution in an ice bath.

-

Add this compound (1.1 equivalents) portion-wise while maintaining the pH of the solution between 9 and 10 by the dropwise addition of aqueous sodium hydroxide.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the N-p-anisoyl-protected amino acid.

-

Collect the product by filtration, wash with cold water, and dry.

Visualization of Key Processes

Synthesis of this compound Workflow

References

An In-depth Technical Guide to the Structure and Bonding of p-Anisic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding characteristics of p-Anisic anhydride, a key intermediate in various organic syntheses. The following sections detail its chemical composition, bonding parameters, spectroscopic signatures, and a detailed experimental protocol for its synthesis.

Molecular Structure and Chemical Identity

This compound, systematically named (4-methoxybenzoyl) 4-methoxybenzoate, is a symmetrical aromatic acid anhydride. Its chemical identity is established by the following identifiers:

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₅[1][2] |

| IUPAC Name | (4-methoxybenzoyl) 4-methoxybenzoate[1][3] |

| CAS Number | 794-94-5[1][3] |

| Molecular Weight | 286.28 g/mol [1][2] |

| Synonyms | 4-Methoxybenzoic anhydride, p-Anisic acid anhydride, Benzoic acid, 4-methoxy-, anhydride[1][3] |

The molecule consists of two p-anisoyl groups linked by a central oxygen atom, forming the anhydride functional group. Each p-anisoyl group comprises a benzene ring substituted with a methoxy group (-OCH₃) at the para position (position 4) relative to the carbonyl group.

Bonding and Molecular Geometry

The anhydride functional group features two carbonyl (C=O) bonds and two carbon-oxygen single bonds (C-O) connecting to the central oxygen atom. The benzene rings are planar, and the methoxy groups introduce a slight asymmetry. The overall molecule is expected to adopt a conformation that minimizes steric hindrance between the two bulky p-anisoyl groups. The bonding within the benzene rings is characterized by delocalized π-electrons, resulting in C-C bond lengths intermediate between single and double bonds.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorption bands of the anhydride and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1780 and ~1720 | C=O asymmetric and symmetric stretching of the anhydride group |

| ~1600, ~1510, ~1460 | C=C stretching vibrations of the aromatic ring |

| ~1250 | C-O-C asymmetric stretching of the anhydride and ether linkages |

| ~1170 | C-O stretching of the ether linkage |

| ~1020 | In-plane C-H bending of the aromatic ring |

| ~840 | Out-of-plane C-H bending of the para-substituted aromatic ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 4H | Aromatic protons ortho to the carbonyl group |

| ~7.0 | Doublet | 4H | Aromatic protons meta to the carbonyl group |

| ~3.9 | Singlet | 6H | Methoxy (-OCH₃) protons |

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | Carbonyl carbon (C=O) |

| ~162 | Aromatic carbon attached to the methoxy group |

| ~132 | Aromatic carbons ortho to the carbonyl group |

| ~125 | Aromatic carbon attached to the carbonyl group |

| ~114 | Aromatic carbons meta to the carbonyl group |

| ~56 | Methoxy carbon (-OCH₃) |

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the synthesis of this compound from its corresponding carboxylic acid, p-anisic acid.

Synthesis of this compound from p-Anisic Acid

This common and efficient method involves the dehydration of p-anisic acid using a suitable dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride.

Materials:

-

p-Anisic acid

-

Acetic anhydride (or Trifluoroacetic anhydride)

-

Dry toluene (or other inert solvent)

-

Ice bath

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisic acid in a minimal amount of dry toluene.

-

Add a stoichiometric excess (typically 1.5 to 2 equivalents) of acetic anhydride to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold, dry solvent (e.g., diethyl ether) to remove residual acetic anhydride and acetic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

-

Dry the purified product under vacuum.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Molecular Structure and Bonding Diagram

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups and bonding arrangement.

Caption: Structure of this compound.

References

An In-depth Technical Guide to the Synthesis of p-Anisic Anhydride from p-Anisic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing p-anisic anhydride from p-anisic acid. The document details various methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols adapted from established procedures for analogous compounds.

Introduction

This compound, also known as 4-methoxybenzoic anhydride, is a valuable reagent in organic synthesis, often utilized in acylation reactions for the introduction of the p-anisoyl group.[1][2] This functional group is present in various pharmaceuticals and biologically active compounds, making the efficient synthesis of this compound a topic of interest for researchers in drug development and medicinal chemistry. This guide explores the common laboratory-scale methods for the synthesis of this compound, primarily focusing on the dehydration of p-anisic acid.

Core Synthetic Pathways

The synthesis of this compound from p-anisic acid is fundamentally a dehydration reaction, where two molecules of the carboxylic acid are condensed with the elimination of one molecule of water. Several reagents can be employed to facilitate this process, each with its own advantages and disadvantages in terms of yield, reaction conditions, and purification requirements. The most common methods involve the use of:

-

Acetic Anhydride: A straightforward and cost-effective method involving heating p-anisic acid with acetic anhydride.

-

Thionyl Chloride: This method proceeds via the formation of the more reactive p-anisoyl chloride intermediate.

-

Dicyclohexylcarbodiimide (DCC): A mild and efficient coupling agent commonly used in peptide synthesis that can also be applied to anhydride formation.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and its parent compound, p-anisic acid. Please note that yields for the synthesis of this compound are often dependent on the specific reaction conditions and purification methods employed.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Synthesis Method | Reported Yield (%) |

| p-Anisic Acid | C₈H₈O₃ | 152.15 | 182-185 | 275-280 | - | - |

| This compound | C₁₆H₁₄O₅ | 286.28[2] | 98-100 | Decomposes | Acetic Anhydride | Moderate to High |

| This compound | C₁₆H₁₄O₅ | 286.28[2] | 98-100 | Decomposes | Thionyl Chloride | High |

| This compound | C₁₆H₁₄O₅ | 286.28[2] | 98-100 | Decomposes | DCC | High |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound from p-anisic acid, adapted from established procedures for similar carboxylic acid anhydrides.

Method 1: Dehydration using Acetic Anhydride

This method is a direct and common approach for the preparation of symmetric anhydrides.

Reaction Scheme:

2 p-Anisic Acid + Acetic Anhydride → this compound + 2 Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisic acid (1 equivalent) and an excess of acetic anhydride (2-3 equivalents).

-

Heat the mixture to reflux (approximately 140°C) with continuous stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The excess acetic anhydride and the acetic acid byproduct are removed by distillation under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent such as a mixture of ether and petroleum ether.

Method 2: Synthesis via p-Anisoyl Chloride using Thionyl Chloride

This two-step method involves the initial formation of the highly reactive p-anisoyl chloride, which then reacts with a salt of p-anisic acid.

Step 1: Preparation of p-Anisoyl Chloride

Reaction Scheme:

p-Anisic Acid + SOCl₂ → p-Anisoyl Chloride + SO₂ + HCl

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place p-anisic acid (1 equivalent) and an excess of thionyl chloride (1.5-2 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).

-

Heat the reaction mixture gently under reflux for 1-2 hours, or until the evolution of gas ceases. The reaction should be performed in a well-ventilated fume hood.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude p-anisoyl chloride is obtained as the residue.[2]

Step 2: Formation of this compound

Reaction Scheme:

p-Anisoyl Chloride + Sodium p-Anisate → this compound + NaCl

Procedure:

-

Prepare sodium p-anisate by reacting p-anisic acid with an equimolar amount of sodium hydroxide in a suitable solvent and then drying the resulting salt.

-

Suspend the dried sodium p-anisate (1 equivalent) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

-

To this suspension, add the crude p-anisoyl chloride (1 equivalent) dropwise with stirring at room temperature.

-

Stir the reaction mixture for 2-4 hours at room temperature.

-

The precipitated sodium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification can be achieved by recrystallization.

Method 3: Dehydration using Dicyclohexylcarbodiimide (DCC)

DCC is a powerful dehydrating agent that facilitates the formation of anhydrides under mild conditions.

Reaction Scheme:

2 p-Anisic Acid + DCC → this compound + Dicyclohexylurea (DCU)

Procedure:

-

In a dry round-bottom flask, dissolve p-anisic acid (2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1 equivalent) in a minimal amount of the same anhydrous solvent.

-

Add the DCC solution dropwise to the stirred solution of p-anisic acid at 0°C over 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Remove the DCU precipitate by filtration.

-

The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for DCC-mediated synthesis of this compound.

References

Spectral Analysis of 4-Methoxybenzoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-methoxybenzoic anhydride (also known as p-anisic anhydride), a valuable reagent and building block in organic synthesis. This document details available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectral analysis of such compounds.

Introduction

4-Methoxybenzoic anhydride is a symmetrical anhydride derived from 4-methoxybenzoic acid. Its chemical formula is C₁₆H₁₄O₅, and its molecular weight is 286.28 g/mol . Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide serves as a central repository for its key spectral features.

Spectral Data

The following sections present the available spectral data for 4-methoxybenzoic anhydride in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The symmetrical nature of 4-methoxybenzoic anhydride simplifies its expected ¹H NMR spectrum. The molecule possesses two equivalent 4-methoxyphenyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Doublet | 4H | Aromatic Protons (ortho to C=O) |

| ~ 6.9 - 7.1 | Doublet | 4H | Aromatic Protons (meta to C=O) |

| ~ 3.9 | Singlet | 6H | Methoxy Protons (-OCH₃) |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is also expected to be relatively simple due to the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 163 - 165 | Carbonyl Carbon (C=O) |

| ~ 164 | Aromatic Carbon (para to C=O, attached to -OCH₃) |

| ~ 132 | Aromatic Carbon (ortho to C=O) |

| ~ 125 | Aromatic Carbon (ipso, attached to C=O) |

| ~ 114 | Aromatic Carbon (meta to C=O) |

| ~ 56 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of 4-methoxybenzoic anhydride is characterized by strong absorptions corresponding to the carbonyl groups and other functional groups present in the molecule. The data below is sourced from the NIST Chemistry WebBook.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1780 | Strong | Asymmetric C=O Stretch (Anhydride) |

| ~ 1720 | Strong | Symmetric C=O Stretch (Anhydride) |

| ~ 1605 | Medium | Aromatic C=C Stretch |

| ~ 1260 | Strong | C-O-C Stretch (Anhydride) & Aryl-O Stretch |

| ~ 1170 | Strong | C-O Stretch |

| ~ 1020 | Medium | In-plane C-H Bend |

| ~ 850 | Strong | Out-of-plane C-H Bend (para-disubstituted) |

Mass Spectrometry (MS)

The mass spectrum of 4-methoxybenzoic anhydride, typically acquired using electron ionization (EI), provides information about the molecular weight and fragmentation pattern of the molecule. The data below is sourced from the NIST Chemistry WebBook.[1]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 286 | ~ 5 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation) - Base Peak |

| 107 | ~ 15 | [CH₃OC₆H₄]⁺ |

| 92 | ~ 10 | [C₆H₄O]⁺ |

| 77 | ~ 20 | [C₆H₅]⁺ (Phenyl cation) |

| 64 | ~ 10 | [C₅H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of a solid organic compound like 4-methoxybenzoic anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: A sample of 4-methoxybenzoic anhydride (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be free of any particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

The free induction decay (FID) is acquired and Fourier transformed to obtain the spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C. The FID is acquired and Fourier transformed, with chemical shifts referenced to TMS at 0.00 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of solid 4-methoxybenzoic anhydride is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The solid sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

-

The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of solid 4-methoxybenzoic anhydride is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound such as 4-methoxybenzoic anhydride.

Caption: Workflow for the synthesis, purification, and spectral analysis of 4-methoxybenzoic anhydride.

References

A Comprehensive Technical Guide to the Solubility of p-Anisic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of p-Anisic anhydride (also known as 4-methoxybenzoic anhydride) in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide infers its solubility profile based on the known behavior of its parent compound, p-anisic acid, and general principles of chemical solubility.

This compound is a white to light yellow crystalline solid that is sensitive to moisture. It serves as a valuable reagent and building block in organic synthesis, particularly in the preparation of esters and amides of p-anisic acid, which have applications in pharmaceuticals, fragrances, and other specialty chemicals. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is primarily dictated by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. This compound, with its two aromatic rings, ether linkages, and a central anhydride group, possesses a moderate degree of polarity. The presence of the polar anhydride and ether groups suggests that it will be more soluble in polar organic solvents compared to nonpolar ones.

Qualitative Solubility Profile

Based on available data for the closely related compound, p-anisic acid, and general chemical principles, the expected solubility of this compound is summarized below. p-Anisic acid is described as being highly soluble in alcohols, ether, and ethyl acetate. It is reasonable to expect this compound to exhibit a similar solubility pattern.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol | High |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |

| Esters | Ethyl acetate | High |

| Ketones | Acetone | Moderate to High |

| Halogenated Solvents | Chloroform, Dichloromethane | Moderate |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low |

| Water | Insoluble[1] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, adapted from the reliable shake-flask method, is recommended. This method is a standard and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials:

-

This compound

-

High-purity organic solvents of interest

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

-

To each vial, add a known volume or mass of the desired organic solvent.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

-

Alternatively, the vials can be centrifuged at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Filtration:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe. It is crucial to avoid disturbing the undissolved solid at the bottom of the vial.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles that could lead to an overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Logical Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Synthesis Workflow of p-Anisic Acid from Methyl Paraben

While not directly related to the solubility of the anhydride, understanding the synthesis of the parent acid can be valuable. The following diagram outlines a green and simple synthesis of p-anisic acid from methyl paraben.

References

p-Anisic Anhydride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for p-Anisic anhydride. The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational conduct.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| Appearance | White solid |

| Odor | No information available |

| Melting Point | 94-96 °C |

| Boiling Point | 304-310 °C @ 10 Torr |

| Water Solubility | Low |

Toxicological Information

Summary of Toxicological Effects:

-

Acute Toxicity: No specific data is available for oral, dermal, or inhalation routes of exposure.

-

Skin Irritation: Classified as a skin irritant.[1] Direct contact may cause redness and discomfort.

-

Eye Irritation: Causes serious eye irritation.[1] Contact can lead to pain, redness, and watering of the eyes.

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or fumes.[1]

Experimental Protocols for Hazard Assessment

While specific experimental reports for this compound are not available, the following are summaries of the standardized OECD (Organisation for Economic Co-operation and Development) guidelines that are typically used to assess skin and eye irritation.

Skin Irritation Testing (Based on OECD Guideline 439)

The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.

Methodology:

-

Test System: A three-dimensional model of human epidermis is used.

-

Application: A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.

-

Exposure: The substance is left in contact with the tissue for a defined period.

-

Viability Assessment: After exposure, the viability of the skin cells is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Eye Irritation Testing (Based on OECD Guideline 405)

The acute eye irritation/corrosion test is traditionally performed on albino rabbits.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored to determine the level of irritation. The reversibility of the effects is also assessed.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling Procedures

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Accidental Release Measures

The following workflow illustrates the steps to be taken in case of a spill.

Caption: Workflow for responding to a this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional or regulatory safety protocols. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before handling any chemical.

References

A Technical Guide to the Commercial Availability and Application of p-Anisic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, properties, and applications of p-Anisic anhydride (also known as 4-methoxybenzoic anhydride). It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering detailed information on sourcing, handling, and utilizing this versatile reagent.

Introduction to this compound

This compound, with the CAS number 794-94-5, is the symmetrical anhydride of p-anisic acid.[1][2] It serves as a crucial intermediate and acylating agent in organic synthesis. Its applications are particularly relevant in the pharmaceutical industry, where it is used in the synthesis of various active pharmaceutical ingredients (APIs) and as a component in drug delivery systems.[3][4] The presence of the methoxy group on the benzene ring influences its reactivity and solubility, making it a reagent of choice for specific synthetic transformations.

Commercial Availability

This compound is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk quantity requirements.[2] It is typically sold as a white crystalline solid or powder with purities ranging from 97% to over 98%.[1][5][6]

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Number/Catalog No. | Purity | Available Quantities |

| Thermo Scientific Chemicals | AAA1569730 | 98% | 5 g, 25 g |

| TCI America | M1973 | >97.0% (GC) | 5 g, 25 g |

| ChemUniverse | P78910 | 97% | 5 g, 25 g, Bulk |

| Matrix Scientific | 003018 | N/A | 5 g |

| American Custom Chemicals Corp. | CHM0026008 | N/A | 25 g |

| Crysdot | CD12030435 | N/A | 5 g, 25 g |

Table 2: Representative Pricing

| Supplier | Quantity | Price (USD) |

| Thermo Scientific Chemicals | 5 g | Contact for pricing |

| TCI America | 5 g | $158.00 |

| 25 g | $555.00 | |

| ChemUniverse | 5 g | $128.00 |

| 25 g | $420.00 | |

| Matrix Scientific | 5 g | $85 |

| American Custom Chemicals Corp. | 25 g | $1218.53 |

| Crysdot | 5 g | $165 |

| 25 g | $410 |

Note: Prices are subject to change and may vary based on the supplier and current market conditions. Bulk pricing is often available upon request.

Technical Specifications

A summary of the key physical and chemical properties of this compound is provided below.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 794-94-5 | [1][2][5][6] |

| Molecular Formula | C₁₆H₁₄O₅ | [1][2][5][7] |

| Molecular Weight | 286.28 g/mol | [1][2][7] |

| Appearance | White crystals or powder | [5] |

| Melting Point | 92-100.5 °C | [2][5] |

| Boiling Point | 453.5 °C at 760 mmHg | [2] |

| Solubility | Soluble in alcohol and ether; Insoluble in water. | [3] |

| Storage | Store in a cool, dark place, preferably <15°C, under an inert gas. Moisture sensitive. | [6] |

| Synonyms | 4-Methoxybenzoic anhydride, p-Anisic acid anhydride, (4-methoxybenzoyl) 4-methoxybenzoate | [6][7][8] |

Applications in Research and Drug Development

This compound is a versatile reagent in organic synthesis, primarily utilized for acylation reactions.

-

Acylation Agent : It is employed to introduce the p-anisoyl group into various molecules, including alcohols, amines, and phenols.[9] This is a common strategy in the synthesis of complex molecules and pharmaceutical intermediates.[3] The reaction proceeds via nucleophilic acyl substitution, where the nucleophile attacks one of the carbonyl carbons of the anhydride.[9]

-

Protecting Group Chemistry : The p-anisoyl group can be used as a protecting group for alcohols and amines. Its relative stability and specific deprotection conditions make it valuable in multi-step syntheses.

-

Polymer Chemistry : Derivatives of p-anisic acid, and by extension the anhydride, are used in the synthesis of polyesters and polyamides.[4] These polymers can be designed for specific applications in drug delivery systems, where the aromatic nature of the p-anisic moiety can facilitate interactions with drug molecules.[4]

Experimental Protocols

The following is a generalized protocol for the acylation of a primary amine using this compound.

Objective: To synthesize an N-(p-anisoyl) derivative of a primary amine.

Materials:

-

This compound

-

Primary amine

-

A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

A non-nucleophilic base (e.g., Pyridine, Triethylamine)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the chosen aprotic solvent.

-

Addition of Anhydride: While stirring the solution at room temperature (or 0 °C for more reactive amines), add this compound (1.05 equivalents) portion-wise.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure N-(p-anisoyl) amide.

-

Synthesis and Manufacturing

This compound is typically synthesized from p-anisic acid. A common laboratory and industrial method involves the dehydration of two equivalents of p-anisic acid. This can be achieved using a variety of dehydrating agents or by heating under conditions that remove the water byproduct. One reported method involves the reaction of p-anisic acid with triphenylphosphine oxide and oxalyl chloride.[10]

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Measures:

-

Avoid breathing dust.

-

Use only in a well-ventilated area, such as a fume hood.

-

Avoid contact with skin and eyes.

-

It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[6]

-

Incompatible with strong oxidizing agents and moisture.[3]

This guide provides a foundational understanding of this compound for its practical application in a research and development setting. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. pinpools.com [pinpools.com]

- 3. 4-Methoxybenzoic anhydride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Methoxybenzoic anhydride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Methoxybenzoic Anhydride | 794-94-5 | TCI AMERICA [tcichemicals.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | C16H14O5 | CID 69928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

p-Anisic Anhydride vs. p-Anisoyl Chloride: A Technical Guide to Reactivity in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of organic synthesis, particularly in the development of pharmaceutical agents, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This technical guide provides an in-depth comparison of the reactivity of two common p-anisoylating agents: p-anisic anhydride and p-anisoyl chloride. While both reagents are utilized to introduce the p-anisoyl group, their reactivity profiles differ significantly. This difference is primarily governed by the nature of their respective leaving groups. This document will elucidate the fundamental principles underlying their reactivity, present comparative data, and provide detailed experimental protocols to guide researchers in making informed decisions for their synthetic strategies.

Introduction

p-Anisoyl chloride and this compound are both derivatives of p-anisic acid and serve as valuable reagents for introducing the p-methoxybenzoyl group into molecules, a common moiety in various biologically active compounds. The choice between these two agents often depends on the specific requirements of the reaction, including the nucleophilicity of the substrate, the desired reaction conditions, and the tolerance of other functional groups within the molecule. p-Anisoyl chloride is generally recognized as the more reactive of the two, a characteristic that can be both advantageous and detrimental depending on the synthetic context.

Core Principles of Reactivity: The Leaving Group

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is fundamentally determined by the stability of the leaving group. A better leaving group is a weaker base, meaning it is more stable on its own and thus departs more readily from the tetrahedral intermediate formed during the reaction.

The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides .[1] This is attributed to the chloride ion being a superior leaving group compared to the carboxylate ion.[1]

To quantify this, we can compare the pKa values of the conjugate acids of the leaving groups. A lower pKa value for the conjugate acid corresponds to a weaker conjugate base and therefore a better leaving group.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -6.3 to -7[2][3][4] | Excellent |

| p-Anisate (CH₃OC₆H₄COO⁻) | p-Anisic Acid (CH₃OC₆H₄COOH) | ~ 4.37[5] | Moderate |

As the data clearly indicates, hydrochloric acid is a much stronger acid than p-anisic acid, making the chloride ion a significantly weaker base and a much better leaving group than the p-anisate anion. This fundamental difference in leaving group ability is the primary driver for the enhanced reactivity of p-anisoyl chloride over this compound.

Reactivity Comparison

Due to its superior leaving group, p-anisoyl chloride exhibits a higher reactivity towards nucleophiles compared to this compound. This translates to:

-

Faster Reaction Rates: Acylations with p-anisoyl chloride are typically faster and can often be conducted at lower temperatures.[6]

-

Reaction with Weaker Nucleophiles: p-Anisoyl chloride can effectively acylate a broader range of nucleophiles, including those that are less reactive, such as phenols.[7][8]

-

Harsher Reaction Byproducts: The reaction of p-anisoyl chloride with a nucleophile liberates hydrochloric acid (HCl), a corrosive gas that often requires a base to be neutralized.[1] In contrast, the reaction with this compound produces p-anisic acid, a less corrosive and more easily handled byproduct.[6]

Experimental Protocols

To illustrate the practical differences in handling and reaction conditions, the following are representative protocols for the acylation of a primary amine, aniline, with both p-anisoyl chloride and this compound.

Protocol 1: N-p-Anisoylation of Aniline with p-Anisoyl Chloride

Objective: To synthesize N-(4-methoxyphenyl)benzamide by reacting aniline with p-anisoyl chloride.

Materials:

-

Aniline

-

p-Anisoyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add p-anisoyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-p-Anisoylation of Aniline with this compound

Objective: To synthesize N-(4-methoxyphenyl)benzamide by reacting aniline with this compound.

Materials:

-

Aniline

-

This compound

-

Pyridine (optional, as a catalyst)

-

Toluene (or other suitable high-boiling solvent)

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine aniline (1.0 eq) and this compound (1.1 eq) in toluene.

-

Optionally, add a catalytic amount of pyridine.

-

Heat the reaction mixture to reflux (e.g., 80-110 °C) and stir for 4-8 hours, monitoring the progress by TLC.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with 1 M NaOH solution to remove the p-anisic acid byproduct and any unreacted anhydride.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes described, the following diagrams illustrate the general mechanism of nucleophilic acyl substitution and a comparative experimental workflow.

Caption: General mechanism of nucleophilic acyl substitution for p-anisoyl chloride and this compound.

Caption: Comparative experimental workflow for acylation reactions.

Conclusion

The choice between p-anisoyl chloride and this compound is a trade-off between reactivity and reaction mildness. p-Anisoyl chloride is the more potent acylating agent, enabling faster reactions and the acylation of less reactive nucleophiles. However, its high reactivity is accompanied by the generation of corrosive HCl, necessitating the use of a base and careful handling. Conversely, this compound offers a milder alternative, producing the less hazardous p-anisic acid as a byproduct. While it generally requires more forcing conditions, such as higher temperatures and longer reaction times, its reduced reactivity can be advantageous in the presence of sensitive functional groups. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of these differences is paramount for the strategic design of efficient and selective synthetic routes.

References

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. Strength of Acids – Introductory Chemistry [uen.pressbooks.pub]

- 3. How to calculate the pKa of HCl class 11 chemistry CBSE [vedantu.com]

- 4. global.oup.com [global.oup.com]

- 5. hmdb.ca [hmdb.ca]

- 6. benchchem.com [benchchem.com]

- 7. Comparison of methanolysis of a series of p-benzyloxybenzoyl chlorides with that of benzoyl, p-phenoxybenzoyl, and p-methoxybenzoyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. A Kinetic Study of the Autocatalytic Reaction Between Aniline and Benzoic-Anhydride in a Non-Polar Solvent. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for p-Anisic Anhydride in Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is pivotal for the synthesis of aryl ketones, which are key intermediates in the production of a wide array of pharmaceuticals, fine chemicals, and materials. p-Anisic anhydride, a derivative of the naturally occurring p-anisic acid (4-methoxybenzoic acid), serves as a valuable, though less commonly documented, acylating agent in these reactions. The p-anisoyl moiety is a significant structural component in various biologically active molecules, making its efficient introduction a topic of interest for drug development professionals.

These application notes provide a comprehensive overview of the use of this compound in Friedel-Crafts acylation protocols. Included are detailed experimental procedures, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow to aid researchers in the successful application of this reagent.

Reaction Principle

The Friedel-Crafts acylation with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the anhydride, leading to the formation of a resonance-stabilized p-anisoyl cation (an acylium ion). This electrophile is then attacked by the electron-rich aromatic substrate. Subsequent loss of a proton from the intermediate sigma complex restores aromaticity and yields the corresponding p-anisoyl-substituted aromatic ketone. The other half of the anhydride is converted to p-anisic acid.

Diagram of the general reaction mechanism:

Application Note: A Detailed Guide to the Acylation of Amines with p-Anisic Anhydride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials. The acylation of amines is a primary method for creating these robust linkages. This document provides a detailed overview of the acylation of primary and secondary amines using p-Anisic anhydride, a common acylating agent for introducing the p-methoxybenzoyl group. This moiety is prevalent in numerous biologically active molecules. We will cover the reaction mechanism, a general experimental protocol, and representative data for this transformation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of an amine with an acid anhydride proceeds through a nucleophilic addition-elimination mechanism.[1] The reaction is initiated by the nucleophilic amine attacking one of the electrophilic carbonyl carbons of the this compound. This forms a tetrahedral intermediate.[1] Subsequently, the intermediate collapses, eliminating a carboxylate leaving group (p-anisate) and, after a proton transfer step, yielding the final N-acylated amide and p-anisic acid as a byproduct.[1][2]

The overall reaction can be summarized as follows:

-

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the amine attacks a carbonyl carbon of the anhydride, breaking the C=O pi bond and forming a tetrahedral intermediate.[3]

-

Step 2: Proton Transfer. A base, which can be another molecule of the amine reactant, deprotonates the newly added nitrogen atom.[4]

-

Step 3: Elimination of the Leaving Group. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the p-anisate anion, which is a good leaving group due to resonance stabilization.[4][5]

-

Step 4: Protonation. The p-anisate leaving group is protonated by the protonated amine from step 2, regenerating the neutral base and forming p-anisic acid as the final byproduct.

Figure 1: Nucleophilic addition-elimination mechanism.

Quantitative Data

The efficiency of the acylation reaction depends on the nucleophilicity of the amine, steric hindrance, solvent, and temperature. The following table provides representative data for the acylation of various amines with anhydrides, demonstrating typical yields and reaction conditions.

| Amine Substrate | Anhydride | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Acetic Anhydride | Water | Room Temp | 0.5 | 95 | [6] |

| p-Toluidine | Acetic Anhydride | Water | Room Temp | 0.5 | 96 | [6] |

| Benzylamine | Acetic Anhydride | Water | Room Temp | 0.5 | 94 | [6] |

| Dibenzylamine | Acetic Anhydride | Water | Room Temp | 1.0 | 92 | [6] |

| Piperidine | Propionic Anhydride | Dichloromethane | 25 | 2.0 | 90 | General Data |

| Glycine | This compound | Aqueous Base | 0 - 25 | 3.0 | 85-90 | General Data |

| p-Anisidine | Maleic Anhydride | Solid State | 60 | 4.0 | >90 |

Note: This table summarizes data from various sources to provide a general overview. Specific yields for this compound may vary based on the substrate and precise conditions.

Experimental Protocols

This section outlines a general procedure for the acylation of a primary amine with this compound.

Materials:

-

Primary or Secondary Amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and the base (e.g., triethylamine, 1.2 eq) in an appropriate anhydrous solvent (e.g., DCM).

-

Addition of Anhydride: While stirring the solution at room temperature (or cooled in an ice bath for highly reactive amines), add a solution of this compound (1.1 eq) in the same solvent dropwise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours). Gentle heating may be required for less reactive amines.[7]

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove excess base, saturated NaHCO₃ solution to remove the p-anisic acid byproduct, and finally with brine.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude N-anisoyl amide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Figure 2: A typical experimental workflow for the acylation reaction.

Applications in Drug Development

The introduction of the p-anisoyl group can significantly influence a molecule's pharmacological properties. The p-methoxy group can act as a hydrogen bond acceptor and can impact metabolic stability and receptor binding affinity. Therefore, the acylation of amine-containing lead compounds with this compound is a valuable strategy in the hit-to-lead and lead optimization stages of drug discovery to explore the structure-activity relationship (SAR) and improve pharmacokinetic profiles.

References

Application Notes and Protocols for the Esterification of Alcohols using 4-Methoxybenzoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The esterification of alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of compounds, from pharmaceuticals to materials. The use of 4-methoxybenzoic anhydride as an acylating agent offers a mild and efficient alternative to traditional Fischer esterification, which often requires harsh acidic conditions and high temperatures. This method is particularly valuable for the synthesis of 4-methoxybenzoate (anisate) esters, which can serve as protecting groups for alcohols, intermediates in multi-step syntheses, or as the final active pharmaceutical ingredients.

The reaction proceeds via the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride. This process is significantly accelerated by the use of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[1][2][3][4][5] DMAP catalyzes the reaction by forming a highly reactive N-acylpyridinium intermediate with the anhydride, which is then readily attacked by the alcohol.[6][7] This catalytic cycle allows for the use of only a small amount of DMAP, often in the range of 0.05-2 mol%, to achieve high yields.[1][2][3][4][5]

One of the significant advantages of this method is the ability to perform the reaction under auxiliary base- and solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and simplifying purification.[1][2][3][4][5] The reaction generally provides excellent yields for primary and secondary alcohols. While tertiary alcohols are less reactive due to steric hindrance, the esterification can still be achieved, often with higher catalyst loading and longer reaction times.[1]

The work-up procedure is typically straightforward, involving an aqueous wash to remove the 4-methoxybenzoic acid byproduct and any remaining catalyst, followed by drying and concentration of the organic phase. Purification of the resulting ester can usually be achieved by column chromatography or recrystallization.

Signaling Pathway and Logical Relationships Diagram

The following diagram illustrates the catalytic cycle of the DMAP-catalyzed esterification of an alcohol with 4-methoxybenzoic anhydride.

Caption: Catalytic cycle of DMAP-mediated esterification.

Quantitative Data Summary

The following table summarizes representative quantitative data for the DMAP-catalyzed esterification of various alcohols with 4-methoxybenzoic anhydride. Yields and reaction times are influenced by the steric hindrance of the alcohol, catalyst loading, and reaction temperature.

| Alcohol Type | Example Alcohol | Catalyst (DMAP) | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| Primary | Ethanol | 1-5 mol% | Dichloromethane (DCM) | Room Temperature | 1-4 | 90-98 |

| Secondary | Isopropanol | 2-5 mol% | Dichloromethane (DCM) | Room Temperature | 4-8 | 85-95 |

| Tertiary | tert-Butanol | 5-10 mol% | Dichloromethane (DCM) | Reflux (40°C) | 12-24 | 60-80 |

Experimental Protocols

The following are representative protocols for the esterification of primary, secondary, and tertiary alcohols with 4-methoxybenzoic anhydride using DMAP as a catalyst.

Protocol 1: Esterification of a Primary Alcohol (Ethanol)

Materials:

-

Ethanol (1.0 eq)

-

4-Methoxybenzoic anhydride (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.02 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzoic anhydride (1.1 eq) and DMAP (0.02 eq).

-

Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the alcohol).

-

Add ethanol (1.0 eq) to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 4-methoxybenzoate.

Protocol 2: Esterification of a Secondary Alcohol (Isopropanol)

Materials:

-

Isopropanol (1.0 eq)

-

4-Methoxybenzoic anhydride (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, combine 4-methoxybenzoic anhydride (1.2 eq) and DMAP (0.05 eq).

-

Add anhydrous DCM to dissolve the reagents (approx. 0.2 M concentration relative to the alcohol).

-

Add isopropanol (1.0 eq) to the solution and stir at room temperature.

-

Monitor the reaction by TLC. The reaction may take 4-8 hours to reach completion.

-

Once the starting alcohol is consumed, work up the reaction as described in Protocol 1.

-